N-Tosyl-4-chloro-2-iodo-7-azaindole
Overview
Description
“N-Tosyl-4-chloro-2-iodo-7-azaindole” is a chemical compound with the molecular formula C14H10ClIN2O2S . It has a molecular weight of 432.66400 .
Molecular Structure Analysis
The molecular structure of “N-Tosyl-4-chloro-2-iodo-7-azaindole” consists of a pyridine and a pyrrole ring fused by a C-C bond . The compound also contains an iodine atom, a chlorine atom, and a tosyl group .Physical And Chemical Properties Analysis
“N-Tosyl-4-chloro-2-iodo-7-azaindole” has a density of 1.846g/cm3 and a boiling point of 544.829ºC at 760 mmHg . The compound also has a flash point of 283.303ºC .Scientific Research Applications
Kinase Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: Azaindole derivatives are growingly used as kinase inhibitors contributing to drug discovery and innovation . They are recognized as privileged structures in biological process modulation .
- Methods of Application: The formation of the azaindole scaffold was carried out by condensation of alkyne with 5-chloro-3-iodo-2-aminopyridine in the presence of DABCO and Pd(PPh 3) 2 Cl 2 .
- Results or Outcomes: The use of azaindole derivatives has contributed to the generation of new therapeutic agents . They have been used in medicinal chemistry and drug discovery programs .
Indole Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: Indoles, including azaindoles, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology .
- Methods of Application: The investigation of novel methods of synthesis has attracted the attention of the chemical community .
- Results or Outcomes: The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Alkaloids
- Scientific Field: Natural Product Chemistry
- Application Summary: Indoles, including azaindoles, are prevalent moieties present in selected alkaloids . They are important types of molecules and natural products .
- Methods of Application: The first macrocyclization, using conditions that allow application of 2-bromoaniline and incorporating a removable terminal alkyne group (-SiEt 3), sterically dictates the indole cyclization regioselectivity .
- Results or Outcomes: The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Transition Metal Catalyzed Synthesis
- Scientific Field: Synthetic Chemistry
- Application Summary: Transition metal catalyzed reactions involving C–H activation are an alternative strategy to the traditional synthetic protocol and have recently increased importance for the construction of C–C and C–N bonds .
- Methods of Application: Many synthetic strategies appeared in the literature, the most famous being the Bartoli, the Bischler–Möhlau, the Fischer, the Fukuyama, the Gassman, the Hemetsberger, the Larock, the Leimgruber–Batcho, the Madelung, the Nenitzescu, and the Reissert indole synthesis .
- Results or Outcomes: In the last two years many and many other transition metal catalyzed reactions appeared in the literature .
Synthesis of N-heterocycles
- Scientific Field: Synthetic Chemistry
- Application Summary: The association between alkynes and nitrogen compounds results in versatile substrates for the synthesis of N-heterocycles, including indole derivatives .
- Methods of Application: The methodologies for the synthesis of indoles are normally associated with the name of the discoverer, such as Fischer indole synthesis, Bischler indole synthesis, Reissert indole synthesis, Madelung indole synthesis, Nenitzescu indole synthesis, Sundberg indole synthesis, Hemetsberger indole synthesis, Gassman indole synthesis, Leimgruber–Batcho indole synthesis, Julia indole synthesis, Bartoli indole synthesis, Larock indole synthesis, and Fukuyama indole synthesis .
- Results or Outcomes: In the last two years many and many other transition metal catalyzed reactions appeared in the literature .
Design of Kinase Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: The azaindole framework is growingly used in the design of kinase inhibitors and their contribution to drug discovery and innovation .
- Methods of Application: The formation of the azaindole scaffold was carried out by condensation of alkyne with 5-chloro-3-iodo-2-aminopyridine in the presence of DABCO and Pd(PPh 3) 2 Cl 2 .
- Results or Outcomes: The use of azaindole derivatives has contributed to the generation of new therapeutic agents . They have been used in medicinal chemistry and drug discovery programs .
properties
IUPAC Name |
4-chloro-2-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-13(16)8-11-12(15)6-7-17-14(11)18/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZQRJFRYLCREJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625961 | |
Record name | 4-Chloro-2-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Tosyl-4-chloro-2-iodo-7-azaindole | |
CAS RN |
348640-26-6 | |
Record name | 4-Chloro-2-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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